
5-Iodoquinolin-8-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodoquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C9H7ClINO. It is a derivative of quinolin-8-ol, where the hydrogen atoms at positions 5 and 7 are replaced by iodine and chlorine, respectively . This compound is known for its antibacterial and antifungal properties .
Méthodes De Préparation
The synthesis of 5-Iodoquinolin-8-ol hydrochloride can be achieved through various methods. One common method involves the halogenation of quinolin-8-ol. The process typically includes the use of iodine and chlorine as halogenating agents under controlled conditions . Industrial production methods often employ a one-pot synthesis approach to improve yield and reduce purification steps .
Analyse Des Réactions Chimiques
5-Iodoquinolin-8-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
5-Iodoquinolin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the formulation of creams for treating skin infections.
Mécanisme D'action
The precise mechanism of action of 5-Iodoquinolin-8-ol hydrochloride is not fully understood. it is known to exert its effects by binding to metal ions, disrupting microbial cell function . This chelation process interferes with essential metal-dependent enzymes and pathways in microorganisms .
Comparaison Avec Des Composés Similaires
5-Iodoquinolin-8-ol hydrochloride is similar to other halogenated quinolin-8-ol derivatives, such as:
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Diiodoquinolin-8-ol: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
57434-89-6 |
|---|---|
Formule moléculaire |
C9H7ClINO |
Poids moléculaire |
307.51 g/mol |
Nom IUPAC |
5-iodoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H6INO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
Clé InChI |
ZBCWCGXEEFZYII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
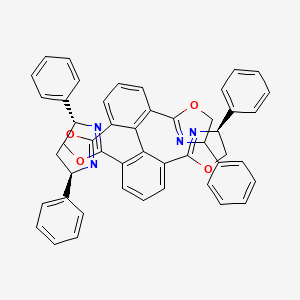
![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)
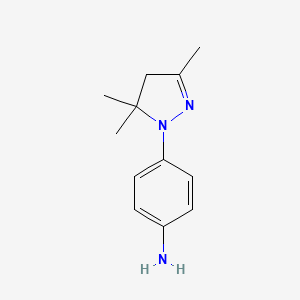
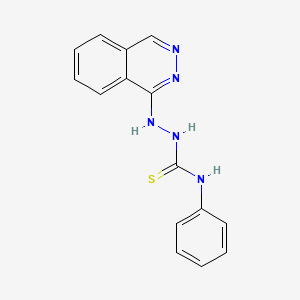
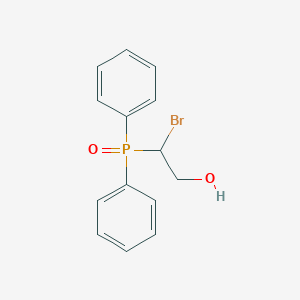
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
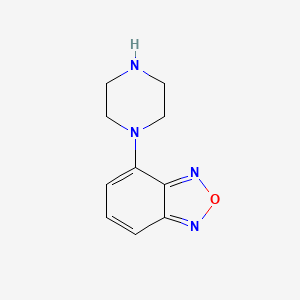
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
